1-(3,5-dimethylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Description
Properties
IUPAC Name |
(3,5-dimethylphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O/c1-16-12-17(2)14-18(13-16)23(31)29-10-8-28(9-11-29)21-20-22(25-15-24-21)30(27-26-20)19-6-4-3-5-7-19/h3-7,12-15H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZCWCALRBMFPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,5-dimethylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multiple steps. One common method includes the following steps:
Formation of the triazolopyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as aminotriazole and arylglyoxal hydrate.
Attachment of the piperazine ring: The triazolopyrimidine core is then reacted with piperazine under suitable conditions to form the desired compound.
Introduction of the dimethylbenzoyl group: The final step involves the acylation of the piperazine derivative with 3,5-dimethylbenzoyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and solvents to enhance reaction efficiency.
Chemical Reactions Analysis
1-(3,5-dimethylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other enzymes and receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
Structural Analogues
Triazolopyrimidine derivatives vary in substituents at the 3-, 5-, and 7-positions, which critically influence their biological activity and physicochemical properties. Key analogues include:
Key Observations :
- 3-Position Substitution: The target compound’s 3-phenyl group (vs.
- 7-Position Modifications : Piperazine-linked derivatives (e.g., target compound, ) exhibit tunable pharmacokinetics. The 3,5-dimethylbenzoyl group in the target compound increases lipophilicity (clogP ~3.5) compared to tert-butyl carbamate (clogP ~2.8) .
- 5-Position Functionalization : Propylthio or sulfide groups (e.g., compound 11, VAS2870) enhance enzyme inhibition but may reduce metabolic stability .
Physicochemical Properties
- Solubility : The target compound’s 3,5-dimethylbenzoyl group reduces aqueous solubility compared to dihydrochloride salts (e.g., ) but enhances membrane permeability.
- Molecular Weight : At ~427 g/mol, the target compound exceeds Lipinski’s rule of five threshold (500 g/mol), which may limit oral bioavailability compared to smaller analogues (e.g., compound 11, 397 g/mol) .
Structure-Activity Relationships (SAR)
- 3-Position : Phenyl groups improve π-π stacking in hydrophobic binding pockets vs. benzyl’s flexibility .
- 7-Position : Piperazine with acyl groups (e.g., 3,5-dimethylbenzoyl) enhances selectivity for kinases over off-target enzymes .
- 5-Position : Electrophilic groups (e.g., propylthio) increase potency but risk metabolic oxidation .
Therapeutic Potential
- Target Compound: Likely targets adenosine or kinase receptors due to triazolopyrimidine’s purine mimicry. The dimethylbenzoyl group may confer CNS penetration for neurological applications.
- VAS2870 : Validated in cardiovascular research for NADPH oxidase inhibition .
- Compound 11: Demonstrates nanomolar IC50 in kinase inhibition assays .
Biological Activity
1-(3,5-dimethylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is (3,5-dimethylphenyl)-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone. It has a molecular formula of C23H22FN7O and a molecular weight of 431.5 g/mol. The structure includes several pharmacophoric elements that may contribute to its biological activity.
The biological activity of this compound primarily involves interaction with G protein-coupled receptors (GPCRs) and other cellular signaling pathways. GPCRs are pivotal in mediating various physiological responses through the activation of intracellular signaling cascades.
Key Mechanisms:
- G Protein Activation: The compound may activate specific GPCRs leading to the modulation of intracellular cyclic AMP levels and subsequent activation of protein kinase A (PKA), which influences various cellular functions .
- Calcium Ion Modulation: It may also affect calcium ion channels, thereby influencing muscle contraction and neurotransmitter release .
Biological Activities
Research indicates that 1-(3,5-dimethylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine exhibits several biological activities:
Anticancer Activity
Several studies have demonstrated the compound's potential as an anticancer agent. It appears to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens, suggesting its potential use in treating infectious diseases.
Neuroprotective Effects
Preliminary studies indicate that it may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Case Studies
-
Study on Anticancer Efficacy:
- A recent study evaluated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
-
Antimicrobial Activity Assessment:
- Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 16 µg/mL.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
